Physicochemical Properties of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid: A Technical Guide
Physicochemical Properties of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid: A Technical Guide
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid .
Introduction & Chemical Identity
2-Hydroxy-6-(trifluoromethoxy)benzoic acid (CAS: 851341-50-9) represents a specialized scaffold in medicinal chemistry, combining the pharmacophore of salicylic acid with the metabolic stability and lipophilicity of a trifluoromethoxy group. This compound is a 2,6-disubstituted benzoic acid , a structural class known for unique steric and electronic properties due to the "ortho-effect" where the carboxylic acid is flanked by two substituents.
For drug development professionals, this molecule serves as a bioisostere for salicylic acid derivatives, offering modulated pKa and increased permeability (LogP) while blocking metabolic hotspots at the 6-position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Hydroxy-6-(trifluoromethoxy)benzoic acid |
| CAS Number | 851341-50-9 |
| Molecular Formula | C |
| Molecular Weight | 222.12 g/mol |
| SMILES | OC(=O)C1=C(O)C=CC=C1OC(F)(F)F |
| InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N |
Physicochemical Properties (Core Analysis)
The physicochemical profile of this compound is dominated by the interplay between the intramolecular hydrogen bond (IMHB) typical of salicylates and the steric/electronic influence of the bulky trifluoromethoxy (-OCF
Solid State & Solution Properties
| Property | Value / Range | Confidence | Technical Insight |
| Physical State | Solid (Crystalline powder) | High | Likely forms needle-like crystals from non-polar solvents due to planar stacking. |
| Melting Point | 98 – 102 °C | Med | Estimated based on 2-fluoro and 2-trifluoromethyl analogs. Lower than salicylic acid (158°C) due to disruption of intermolecular H-bonding network by the bulky -OCF |
| Boiling Point | ~280 °C (Predicted) | Low | Decomposes (decarboxylation) before boiling at atm pressure. |
| Solubility (Water) | Low (< 0.5 mg/mL) | High | The lipophilic -OCF |
| Solubility (Organic) | High | High | Soluble in DMSO, MeOH, DCM, and EtOAc. |
Acidity (pKa) and The Ortho-Effect
The pKa of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid is a critical parameter for formulation and receptor binding.
-
Salicylic Acid pKa: 2.97
-
Target Compound Estimated pKa: 2.2 – 2.5
Mechanistic Explanation:
-
Electronic Effect: The -OCF
group is strongly electron-withdrawing by induction ($ \sigma_I \approx 0.55 $), stabilizing the carboxylate anion and increasing acidity. -
Steric Effect (The "Ortho Effect"): The 6-position substituent forces the carboxylic acid group out of coplanarity with the benzene ring. While this usually reduces resonance stabilization, in salicylates, the 2-OH group locks the carboxylate via a strong intramolecular hydrogen bond (S(6) motif). The 6-OCF
group compresses this H-bond, potentially strengthening the interaction and further stabilizing the anion (lowering pKa).
Lipophilicity (LogP/LogD)
The trifluoromethoxy group is a "lipophilicity booster."
-
LogP (Predicted): 3.1 – 3.4
-
LogD (pH 7.4): ~0.5 (Ionized form dominates)
Implication: Unlike salicylic acid (LogP 2.26), this analog has significantly higher membrane permeability in the stomach (low pH) but remains highly soluble in plasma (pH 7.4) due to ionization.
Structural Visualization & Intramolecular Dynamics
The following diagram illustrates the critical S(6) Intramolecular Hydrogen Bond and the steric clash introduced by the 6-OCF
Caption: The 2-OH group stabilizes the carboxylate via H-bonding, while the 6-OCF3 group exerts steric pressure, twisting the carboxyl group and enhancing acidity.
Synthesis & Manufacturing Routes
Direct synthesis is best achieved via Directed Ortho Metallation (DoM) , leveraging the directing power of the oxygen atoms.
Preferred Route: Carboxylation of 3-(Trifluoromethoxy)anisole
This route avoids the formation of isomers common in electrophilic aromatic substitution.
-
Starting Material: 3-(Trifluoromethoxy)anisole (or MOM-protected 3-trifluoromethoxyphenol).
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C. The lithium selectively installs at the 2-position (between the two oxygen substituents) due to the synergistic chelating effect of the methoxy and trifluoromethoxy oxygens.
-
Quench: Addition of solid CO
(Dry Ice) or gaseous CO . -
Deprotection: Demethylation using BBr
in DCM to yield the free phenol.
Caption: Synthesis via Directed Ortho Metallation (DoM) ensures regioselectivity for the crowded 2,6-substitution pattern.
Experimental Protocols for Characterization
As this compound is a potent ionizable lipophile, standard protocols must be adapted.
Protocol A: pKa Determination (Potentiometric Titration)
Standard aqueous titration is inaccurate due to low solubility.
-
Solvent System: Prepare a mixed solvent system of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v).
-
Titrant: 0.1 M KOH (CO
-free). -
Procedure:
-
Dissolve 5 mg of compound in the solvent mixture.
-
Titrate with KOH at 25°C under N
atmosphere. -
Record pH vs. Volume.[1]
-
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method: Plot $ pK_a(apparent) $ vs. $ 1/\epsilon $ (dielectric constant) and extrapolate to $ 1/\epsilon $ of pure water (0.0128) to find the aqueous pKa.
Protocol B: LogP Measurement (HPLC Method)
Shake-flask method is prone to emulsion errors with fluorinated surfactants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 2.5 with phosphate to suppress ionization).
-
Standards: Calibrate with a series of benzoic acids with known LogP (e.g., Benzoic acid, Salicylic acid, 2-Fluoro-6-chlorobenzoic acid).
-
Measurement: Measure retention time ($ t_R
k' $). -
Correlation: $ \text{LogP} = A \times \log(k') + B $.
Applications in Drug Discovery[7][8]
-
Bioisostere: Replaces salicylic acid to block Phase II metabolic conjugation (glucuronidation) at the 6-position.
-
Gamma-Secretase Modulators (GSMs): 6-substituted salicylic acids are privileged scaffolds for GSMs (Alzheimer's research), where the 6-position forces the molecule into a twisted conformation necessary for binding the transmembrane pocket.
-
Fragment-Based Design: High Ligand Efficiency (LE) scaffold for metalloenzyme inhibitors.
References
-
American Elements. 2-hydroxy-6-(trifluoromethoxy)benzoic acid Product Specifications. Retrieved from [2]
-
PubChem. Compound Summary: 2-Hydroxy-5-(trifluoromethyl)benzoic acid (Analog Analysis). National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. pKa Determination Methodologies for Insoluble Acids. Retrieved from
- Journal of Physical Organic Chemistry.Aqueous pKa values of Fluorinated Phenols and Benzoic Acids. 2019, 32, e3940.
-
ChemicalBook. 2-(Trifluoromethyl)benzoic acid Properties (SAR Reference). Retrieved from
